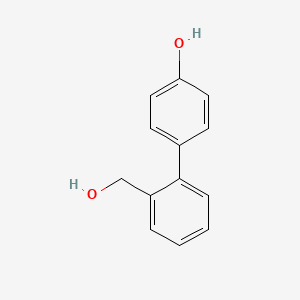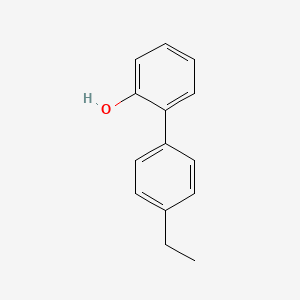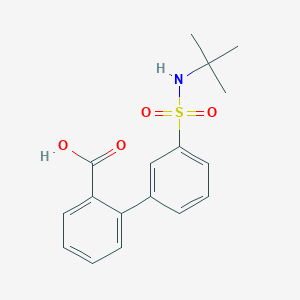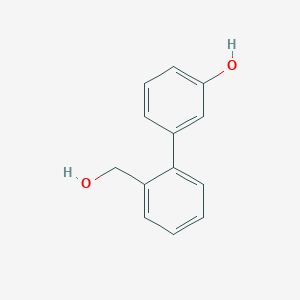
4-(2-Hydroxymethylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Hydroxymethylphenyl)phenol, also known as 2-(2-Hydroxymethylphenyl)phenol, is a chemical compound with the linear formula C13H12O2 . It has a molecular weight of 200.24 .
Synthesis Analysis
The synthesis of 2-hydroxymethylphenols, which are related to 4-(2-Hydroxymethylphenyl)phenol, has been achieved by reduction with sodium borohydride of the precursor aldehydes . These aldehydes are obtained regiospecifically from the reaction of phenols with paraformaldehyde in toluene containing stannic chloride and tri-n-butylamine . This method has been found to be an improvement upon direct hydroxymethylation with paraformaldehyde .
Molecular Structure Analysis
The molecular structure of 4-(2-Hydroxymethylphenyl)phenol is characterized by a hydroxyl group attached directly to a benzene ring . The InChI code for this compound is 1S/C13H12O2/c14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)15/h1-8,14-15H,9H2 .
Chemical Reactions Analysis
Phenols, including 4-(2-Hydroxymethylphenyl)phenol, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of phenols yields a 2,5-cyclohexadiene-1,4-dione, or quinone .
Physical And Chemical Properties Analysis
Phenol, a related compound, is a white crystalline solid that smells of disinfectant . It is moderately soluble in water due to its ability to form hydrogen bonds with water .
Applications De Recherche Scientifique
Synthesis of 2-Hydroxymethyl Derivatives of Phenols
The compound is used in the synthesis of 2-hydroxymethyl derivatives of phenols. This process involves the reduction of precursor aldehydes with sodium borohydride, which are obtained regiospecifically from the reaction of phenols with paraformaldehyde .
Borate Complexants
Hydroxymethyl derivatives of phenols, including 4-(2-Hydroxymethylphenyl)phenol, are of interest as borate complexants. These compounds have potential use as intermediates in various chemical reactions .
Oxidation to Form Aldehydes
These compounds can undergo mild oxidation with pyridinium chlorochromate to form the corresponding aldehydes. This process is useful in various chemical synthesis applications .
Model Compounds in Polymeric Studies
4-(2-Hydroxymethylphenyl)phenol and its derivatives serve as model compounds in phenol/formaldehyde polymeric studies. These studies are crucial in understanding the properties and behaviors of various polymers .
Synthesis of Technically Useful Cyclic Acetals
The aldehyde syntheses of these compounds afford access to technically and synthetically useful cyclic acetals. These are used in protective group applications, enabling phenolic hydroxyl reactions followed by aldehyde group regeneration .
Solvent Extraction of Copper (II)
Certain derivatives of 4-(2-Hydroxymethylphenyl)phenol, such as isoanacardic aldehyde (2-hydroxy-4-pentadecylbenzaldehyde), are used in the solvent extraction of copper (II). This is an important process in the purification and recovery of copper .
Mécanisme D'action
Target of Action
4-(2-Hydroxymethylphenyl)phenol is a derivative of phenol, which is known to be a potent proteolytic agent . .
Mode of Action
It is known that phenol derivatives can interact with proteins and other biological molecules, leading to changes in their structure and function .
Biochemical Pathways
The synthesis of 2-hydroxymethylphenols, which includes 4-(2-Hydroxymethylphenyl)phenol, involves the reaction of phenols with paraformaldehyde . This reaction can lead to the formation of both the hydroxymethyl and the bishydroxymethyl derivatives . These compounds are of interest as borate complexants, potentially useful intermediates for mild oxidation with pyridinium chlorochromate, and as model compounds in phenol/formaldehyde polymeric studies .
Pharmacokinetics
It is known that phenolic compounds are extensively metabolized by phase 1 (cyp p450 family) and phase 2 (udp-glucuronosyltransferases, sulfotransferases) enzymes in the enterocytes, liver, and also by gut microbiota .
Result of Action
Phenolic compounds are known to have antioxidant properties and can interact with various biological molecules, potentially leading to changes in cellular function .
Action Environment
The action of 4-(2-Hydroxymethylphenyl)phenol can be influenced by various environmental factors. For instance, the reaction of phenols with paraformaldehyde to produce 2-hydroxymethylphenols can occur under anhydrous and aqueous alkaline conditions . The yield and regiospecificity of this reaction can be affected by the presence of certain catalysts .
Safety and Hazards
Orientations Futures
Phenol derivatives, including 4-(2-Hydroxymethylphenyl)phenol, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . Innovative synthetic methods have been developed for the preparation of m-aryloxy phenols, which has allowed for the preparation of complex m-aryloxy phenols with functional groups . These compounds have potential biological activities and are used in various industries, including plastics, adhesives, and coatings .
Propriétés
IUPAC Name |
4-[2-(hydroxymethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c14-9-11-3-1-2-4-13(11)10-5-7-12(15)8-6-10/h1-8,14-15H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLHRHXRPQWCHJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80683436 |
Source


|
| Record name | 2'-(Hydroxymethyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80683436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
134967-58-1 |
Source


|
| Record name | 2'-(Hydroxymethyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80683436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(Pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6369857.png)
![2-[3-(Pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6369869.png)

![3-[4-(Pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6369884.png)

![3-[3-(Pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6369901.png)
![2-[4-(Piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6369914.png)
![3-[4-(Piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6369917.png)





![4-[4-(Piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6369954.png)